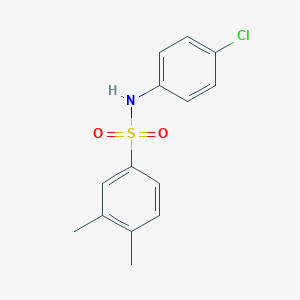
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamide, also known as Sulfamethazine, is a sulfonamide antibiotic that is commonly used in veterinary medicine to treat bacterial infections in livestock. It is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamidene works by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and survival. By blocking this pathway, sulfamethazine effectively prevents the bacteria from reproducing, leading to their eventual death.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamidene has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of liver enzymes, as well as affect the metabolism of certain drugs. In addition, it has been shown to have an impact on the immune system, with some studies suggesting that it may have immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using sulfamethazine in laboratory experiments is its broad-spectrum antimicrobial activity. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using sulfamethazine is that it can have variable effects depending on the specific strain of bacteria being studied. In addition, it is important to use appropriate controls in experiments to ensure that any observed effects are due to the sulfamethazine and not other factors.
Orientations Futures
There are a number of potential future directions for research on sulfamethazine. One area of interest is in developing new formulations of the drug that may be more effective against certain types of bacteria. In addition, there is ongoing research into the potential immunomodulatory effects of sulfamethazine and its potential use in treating immune-related disorders. Finally, there is interest in exploring the potential environmental impact of sulfamethazine use, particularly in livestock farming, and developing strategies to mitigate any negative effects.
Méthodes De Synthèse
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamidene can be synthesized through a reaction between 4-chloroaniline and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamidene has been extensively studied for its antimicrobial properties and has been used in various scientific research studies. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus.
Propriétés
Formule moléculaire |
C14H14ClNO2S |
|---|---|
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-8-14(9-11(10)2)19(17,18)16-13-6-4-12(15)5-7-13/h3-9,16H,1-2H3 |
Clé InChI |
SAGSRPFUFAHKDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















